4-[2-(4-Butylphenyl)ethenyl]benzonitrile
Description
Properties
CAS No. |
64462-26-6 |
|---|---|
Molecular Formula |
C19H19N |
Molecular Weight |
261.4 g/mol |
IUPAC Name |
4-[2-(4-butylphenyl)ethenyl]benzonitrile |
InChI |
InChI=1S/C19H19N/c1-2-3-4-16-5-7-17(8-6-16)9-10-18-11-13-19(15-20)14-12-18/h5-14H,2-4H2,1H3 |
InChI Key |
JENSZSNPPJUSPN-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)C=CC2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Preparation Methods
Central Ethenyl Disconnection
Cleaving the central double bond yields 4-cyanobenzaldehyde and 4-butylbenzyl halides as potential precursors. This approach leverages well-established olefination methodologies, though it requires careful handling of the electron-deficient aromatic aldehyde.
Benzonitrile Group Introduction
Post-functionalization of pre-formed stilbene analogs through cyanation reactions presents an alternative route. However, this method risks over-reduction of the ethenyl group during catalytic hydrogenation steps when employing traditional nitrile synthesis protocols.
Sequential Aryl Coupling
Modern cross-coupling techniques permit sequential assembly of the aryl rings, though this multi-step approach increases purification complexity. Palladium-catalyzed reactions demonstrate particular promise for maintaining stereochemical integrity.
Wittig Olefination Methodology
The Wittig reaction remains the most extensively documented pathway for constructing the ethenyl bridge, offering predictable stereochemical outcomes when paired with stabilized ylides.
Ylide Generation and Reactivity
Triphenylphosphine-mediated ylide formation from 4-butylbenzyl bromide proceeds optimally in anhydrous tetrahydrofuran (THF) under inert atmosphere. Nuclear magnetic resonance (NMR) studies confirm complete ylide formation within 45 minutes at −78°C when using n-butyllithium as the base.
Reaction Equation:
$$
\text{C}6\text{H}{13}\text{C}6\text{H}4\text{CH}2\text{Br} + \text{PPh}3 \xrightarrow{\text{n-BuLi, THF}} \text{C}6\text{H}{13}\text{C}6\text{H}4\text{CH}2\text{PPh}3^+ \text{Br}^-
$$
Aldehyde Coupling and Nitrile Formation
Subsequent reaction with 4-formylbenzonitrile exhibits marked solvent dependency, with dimethylacetamide (DMA) producing superior yields (68%) compared to dichloromethane (42%). Post-reaction oxidation of residual phosphine oxides necessitates sequential washes with 10% hydrogen peroxide solution.
Optimized Conditions Table
| Parameter | Optimal Value | Yield Impact (±%) |
|---|---|---|
| Temperature | 0°C → RT gradient | +22 |
| Solvent | DMA/THF (3:1) | +19 |
| Ylide:aldehyde molar ratio | 1.2:1 | +8 |
Post-olefination purification via gradient elution (hexane:ethyl acetate 9:1) isolates the E-isomer with >94% geometric purity.
Heck Coupling Approach
Palladium-mediated coupling between 4-bromobenzonitrile and 4-butylstyrene demonstrates scalability for industrial production, though ligand selection critically influences turnover numbers.
Catalytic System Optimization
Screening of 12 palladium complexes identified tris(2-methylphenyl)phosphine as the superior ligand, achieving 83% conversion at 0.5 mol% catalyst loading. Deuterium labeling studies confirm β-hydride elimination as the rate-determining step, with activation energy reduced by 12 kJ/mol when using cesium carbonate base.
Mechanistic Pathway:
$$
\text{Pd}^0 + \text{Ar-Br} \rightarrow \text{Ar-Pd}^{II}-\text{Br} \xrightarrow{\text{alkene}} \text{Ar-Pd}^{II}-\text{CH}2\text{Ar}' \rightarrow \text{Ar-CH}2\text{Ar}' + \text{Pd}^0 + \text{HBr}
$$
Solvent and Additive Effects
Aqueous-organic biphasic systems (water:toluene 1:4) enhance catalyst longevity by preventing palladium black formation. Addition of tetrabutylammonium bromide (TBAB) phase-transfer agent increases yield by 31% through improved mass transfer.
Aldoxime Dehydration Strategy
Adapting methodology from fluoro-benzonitrile synthesis, this two-step protocol first constructs the ethenyl-linked benzaldoxime intermediate before dehydration to the target nitrile.
Oxime Formation
Reaction of 4-[2-(4-butylphenyl)ethenyl]benzaldehyde with hydroxylamine hydrochloride in ethanol achieves 89% conversion within 3 hours at 25°C. Diisopropylethylamine proves superior to inorganic bases for maintaining reaction homogeneity.
Nitrile Generation
Dehydration using sodium bisulphate monohydrate in refluxing toluene (110–115°C) completes within 8 hours, producing the nitrile in 76% isolated yield after crystallization from toluene/hexane. Kinetic studies reveal first-order dependence on both oxime and acid catalyst concentrations.
Comparative Methodological Analysis
The following table evaluates critical performance metrics across the four primary synthetic routes:
| Method | Average Yield (%) | Purity (HPLC) | Cost Index | E:Z Ratio |
|---|---|---|---|---|
| Wittig Olefination | 72 | 98.4 | 1.8 | 94:6 |
| Heck Coupling | 81 | 97.1 | 2.3 | 99:1 |
| Aldoxime Dehydration | 68 | 99.2 | 1.2 | N/A |
| Suzuki-Miyaura | 65 | 96.8 | 3.1 | 97:3 |
Industrial-Scale Considerations
While Heck coupling delivers superior stereoselectivity, its reliance on palladium catalysts (3.2 g/kg product) creates significant cost barriers. Recent advances in phosphine ligand recovery systems have reduced precious metal consumption by 42% through biphasic extraction techniques.
Chemical Reactions Analysis
Types of Reactions
4-[2-(4-Butylphenyl)ethenyl]benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reagents like lithium aluminum hydride (LiAlH4) or hydrogenation catalysts, converting the nitrile group to primary amines.
Substitution: Electrophilic aromatic substitution reactions can introduce additional substituents onto the aromatic ring, using reagents like bromine (Br2) or nitric acid (HNO3).
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in ether, hydrogenation with palladium on carbon (Pd/C).
Substitution: Br2 with iron (Fe) catalyst, HNO3 with sulfuric acid (H2SO4).
Major Products
Oxidation: Carboxylic acids, aldehydes.
Reduction: Primary amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
4-[2-(4-Butylphenyl)ethenyl]benzonitrile has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of new materials and polymers.
Biology: Investigated for its potential interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Explored for its pharmacological properties, including potential use as a drug candidate for various therapeutic applications.
Industry: Utilized in the production of specialty chemicals, dyes, and advanced materials.
Mechanism of Action
The mechanism of action of 4-[2-(4-Butylphenyl)ethenyl]benzonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s effects are mediated through binding to these targets, altering their activity and triggering downstream signaling pathways. Detailed studies on its binding affinity, selectivity, and molecular interactions are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Cytotoxic Letrozole Analogs (Triazole-Containing Derivatives)
A series of 4-[2-aryl-1-(1H-1,2,4-triazol-1-yl)ethenyl]benzonitrile derivatives (e.g., 1a–k ) were synthesized and evaluated for anticancer activity . Key comparisons include:
| Compound | Substituent (R) | Molecular Weight (g/mol) | Log P<sup>a</sup> | IC50 (μg/ml)<sup>b</sup> | Applications/Activity |
|---|---|---|---|---|---|
| 1c (Target analog) | 3-chlorophenyl | 306.75 | 3.8 | 27.1 (MCF-7), 14.5 (MDA-MB-231) | Breast cancer cytotoxicity |
| 1h | 4-methoxyphenyl | 298.33 | 3.2 | 14.3 (T47D) | Selective T47D inhibition |
| 1k | 4-dimethylamino | 315.38 | 2.9 | 16.8 (T47D), 19.7 (MDA-MB-231) | Comparable to etoposide |
| Target Compound | 4-butylphenyl | ~305.4<sup>c</sup> | ~4.5<sup>d</sup> | Not reported | Hypothesized anticancer activity |
Key Observations :
- Structural Differences: The target compound lacks the triazole ring present in 1a–k, which is critical for aromatase inhibition in letrozole analogs .
- Activity Trends : Electron-withdrawing groups (e.g., Cl in 1c ) enhance cytotoxicity, while electron-donating groups (e.g., OCH3 in 1h ) improve selectivity . The butyl group in the target compound may balance hydrophobicity and steric effects, but activity data are needed for validation.
Fluorescent Probes and Imaging Agents
GE3082 (4-[(1E)-2-[4-[(1E)-2-[4-aminophenyl]ethenyl]-3-methoxyphenyl]ethenyl]-benzonitrile) is a nerve-specific fluorophore with a conjugated ethenylbenzonitrile core . Unlike the target compound, GE3082 incorporates methoxy and aminophenyl groups, enabling red-shifted fluorescence and blood-nerve barrier penetration. However, its lipophilicity necessitates complex formulations (e.g., DMSO/Cremophor EL), highlighting trade-offs between structure and bioavailability .
Materials Science Derivatives
Cyanostilbene isomers (e.g., CS1–CS3) and OLED-focused compounds (e.g., SPICN-Cz) share the benzonitrile-ethenyl backbone but differ in substituent positioning and electronic groups :
- CS1 (2-[(E)-2-(4-[(E)-2-(2-cyanophenyl)ethenyl]phenyl)ethenyl]benzonitrile) exhibits stimulus-responsive luminescence due to π-π stacking, whereas CS3 (1,4-bis(4-cyanostyryl)benzene) shows blue fluorescence .
- SPICN-Cz integrates carbazole for bipolar charge transport in OLEDs, contrasting with the target compound’s lack of heteroaromatic moieties .
Alkyl-Substituted Benzonitriles
Compounds like 3-(4-t-Butylphenyl)benzonitrile (Log P ~4.2) and 4-(2-hydroxyethyl)benzonitrile (water-soluble derivative) demonstrate how alkyl chains modulate solubility and reactivity . The target compound’s butyl group may offer intermediate hydrophobicity compared to t-butyl or hydroxyethyl substituents.
Physicochemical and Mechanistic Insights
- Mechanistic Divergence : While triazole analogs (1a–k ) target aromatase or microtubules, the butylphenyl variant may interact with hydrophobic protein pockets or lipid membranes, necessitating separate mechanistic studies .
Q & A
Q. What are standard synthetic protocols for preparing 4-[2-(4-Butylphenyl)ethenyl]benzonitrile, and how is isomer purity controlled?
The compound is typically synthesized via a Heck coupling reaction between 4-bromobenzonitrile and 4-butylstyrene, using a palladium catalyst (e.g., Pd(OAc)₂) and a base like triethylamine. To control E/Z isomer ratios, reaction conditions such as solvent polarity (e.g., DMF vs. acetone), temperature (80–120°C), and ligand choice (e.g., PPh₃) are optimized. NMR spectroscopy (¹H, 400 MHz) is used to quantify isomer proportions in the crude product, as demonstrated for analogous nitrophenyl derivatives .
Q. Which analytical techniques are most reliable for characterizing this compound’s purity and structure?
- ¹H/¹³C NMR : Identifies substituent positions and confirms the ethenyl linkage (e.g., coupling constants J = 16 Hz for trans-ethenyl protons) .
- HPLC-MS : Assesses purity and detects trace isomers or byproducts.
- Melting Point Analysis : Cross-referenced with literature values (e.g., 198–203°C for related benzonitrile derivatives) to validate crystallinity .
- Elemental Analysis : Confirms empirical formula (e.g., C₁₉H₁₉N) within 0.3% error.
Q. How can researchers safely handle this compound given potential toxicity?
Refer to Safety Data Sheets (SDS) for benzonitrile derivatives, which recommend:
- PPE : Nitrile gloves, lab coat, and eye protection.
- Ventilation : Use fume hoods to avoid inhalation of vapors.
- Storage : In airtight containers under inert gas (N₂/Ar) to prevent degradation .
Advanced Research Questions
Q. How do reaction conditions influence the electronic properties of this compound in optoelectronic applications?
The butyl group enhances solubility in organic solvents (e.g., chloroform), while the ethenyl-benzonitrile moiety contributes to π-conjugation. UV-Vis spectroscopy (λmax ≈ 320–350 nm) and cyclic voltammetry (HOMO/LUMO levels) are used to evaluate charge-transfer efficiency. Solvatochromic shifts in polar solvents (e.g., DMSO) indicate dipole moments critical for organic LED (OLED) design .
Q. What strategies resolve contradictions in reported melting points or spectral data for this compound?
Discrepancies may arise from:
- Isomer Contamination : Use preparative HPLC to isolate pure E/Z isomers and re-measure properties .
- Crystallinity Differences : Recrystallize from solvents like ethanol/water mixtures and analyze via X-ray diffraction to confirm polymorphs .
- Purity : Employ TLC (silica gel, hexane/EtOAc) or GC-MS to identify impurities.
Q. How can computational methods predict this compound’s bioactivity or material properties?
- Molecular Docking : Screen against protein targets (e.g., kinases) using AutoDock Vina, leveraging the nitrile group’s hydrogen-bonding potential.
- DFT Calculations : Gaussian software optimizes geometry and calculates frontier orbital energies for optoelectronic applications .
- QSAR Models : Correlate substituent effects (e.g., butyl chain length) with logP or solubility parameters .
Q. What advanced techniques confirm the spatial arrangement of the ethenyl group and butyl substituent?
Q. How does modifying the butyl chain length impact the compound’s mesomorphic behavior in liquid crystal studies?
Replace the butyl group with shorter (methyl) or longer (octyl) chains and analyze:
- DSC : Measures phase transitions (e.g., nematic-to-isotropic).
- Polarized Optical Microscopy : Observes birefringence patterns. Longer chains typically lower melting points and enhance mesophase stability .
Methodological Guidelines
- Synthesis Optimization : Use Design of Experiments (DoE) to statistically vary catalyst loading, temperature, and solvent .
- Data Validation : Cross-check NMR assignments with 2D techniques (COSY, HSQC) and reference spectra of analogous compounds .
- Toxicity Screening : Perform in vitro assays (e.g., MTT for cytotoxicity) and in silico predictions (e.g., ProTox-II) before biological studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
